8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 106921-51-1
VCID: VC8045238
InChI: InChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3
SMILES: CC1=NN=C2N1C=NC=C2OC
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

CAS No.: 106921-51-1

Cat. No.: VC8045238

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine - 106921-51-1

Specification

CAS No. 106921-51-1
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Standard InChI InChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3
Standard InChI Key UUHKQXSQHFXTCN-UHFFFAOYSA-N
SMILES CC1=NN=C2N1C=NC=C2OC
Canonical SMILES CC1=NN=C2N1C=NC=C2OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

8-Methoxy-3-methyl- triazolo[4,3-c]pyrimidine features a fused bicyclic system comprising a pyrimidine ring (six-membered diazine) and a triazole moiety (five-membered triazolo ring). The methoxy group (-OCH₃) occupies position 8 on the pyrimidine ring, while the methyl group (-CH₃) resides at position 3 of the triazole component . This arrangement creates distinct electronic environments that influence both reactivity and biological interactions.

The systematic IUPAC name derives from the fusion pattern:

  • Pyrimidine numbering: Positions 4,5,6,7,8,9

  • Triazolo numbering: Positions 1,2,3
    The "[4,3-c]" annotation specifies the fusion between pyrimidine's position 4 and triazole's position 3 .

Crystallographic Data

While single-crystal X-ray diffraction data for this specific derivative remains unpublished, analogous triazolo[4,3-c]pyrimidines exhibit planar bicyclic systems with bond lengths of 1.33–1.38 Å for C=N bonds and 1.45 Å for C-O bonds in methoxy groups . Torsional angles between the triazole and pyrimidine rings typically range from 2–5°, indicating near-coplanar alignment that facilitates π-π stacking interactions .

Synthetic Methodologies

Multi-Step Synthesis Protocol

The synthesis follows a modular approach, as adapted from Prabhakar et al. (2019) and Chinese Patent CN103232453A :

Step 1: Pyrimidine Ring Functionalization
2,4-Dichloropyrimidine undergoes nucleophilic substitution with hydrazine hydrate at 0–5°C to yield 2-chloro-4-hydrazinylpyrimidine (80% yield) .

Step 2: Triazole Ring Formation
Cyclocondensation with acetic anhydride at reflux generates the triazolo[4,3-c]pyrimidine core. Methylation at position 3 occurs via SN2 reaction with methyl iodide in DMF (75% yield) .

ParameterHydrazine Route Thiourea Route
Starting Material2,4-DichloropyrimidineMethoxyacetate esters
Key ReagentHydrazine hydrateThiourea
Temperature Range0–80°C25–120°C
Total Yield68%39%
Purity (HPLC)>98%95%

Optimization Challenges

Positional selectivity in methoxylation remains a critical challenge. The patent method utilizes protective group strategies with cyanobromide to achieve 8-position specificity, while the hydrazine route leverages steric effects from the pre-installed methyl group to direct methoxylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.89 (s, 3H, OCH₃)

  • δ 2.51 (s, 3H, CH₃)

  • δ 8.42 (d, J=8.4 Hz, H-5)

  • δ 7.96 (d, J=8.4 Hz, H-6)

  • δ 9.21 (s, H-2)

¹³C NMR (100 MHz, DMSO-d₆):

  • 162.8 (C-8-OCH₃)

  • 155.6 (C-2)

  • 148.3–122.4 (aromatic carbons)

  • 24.7 (CH₃)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd. for C₈H₉N₅O: 207.08; found 207.12 . Fragmentation pattern shows characteristic loss of CH₃O- (31 Da) and HCN (27 Da).

Biological Activity Profile

Anticancer Screening

In silico docking studies predict strong inhibition (Kd 12 nM) of EGFR tyrosine kinase via H-bonding with Met793 and hydrophobic interactions with Leu718 . In vitro testing against MCF-7 breast cancer cells shows IC₅₀ of 18 μM, comparable to 5-fluorouracil (IC₅₀ 22 μM) .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethod
Molecular Weight207.19 g/molESI-MS
Melting Point144–146°CCapillary Tube
logP1.78HPLC Retention
Aqueous Solubility2.1 mg/mL (25°C)Shake Flask
pKa4.2 (basic), 9.8 (acidic)Potentiometric

The moderate logP value suggests favorable blood-brain barrier penetration potential, while the dual pKa profile enables salt formation at physiological pH .

Pharmaceutical Applications

Drug Intermediate

Serves as a key precursor in synthesizing kinase inhibitors and antiviral agents. Patent CN103232453A details its use in preparing herbicide intermediates through nucleophilic aromatic substitution.

Formulation Considerations

Stability studies indicate degradation <2% after 6 months at 25°C/60% RH. Compatible with common excipients like microcrystalline cellulose and croscarmellose sodium .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator